Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-
CAS No.: 1638593-63-1
Cat. No.: VC16237518
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638593-63-1 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3 |
| Standard InChI Key | MELGVQORMNLSED-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NN(C2=C1C=CC=N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their pharmacological versatility. The compound’s structure consists of a pyrazolo[3,4-b]pyridine ring system substituted with a methyl group at the 1-position and an acetyl group at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-Methylpyrazolo[3,4-b]pyridin-3-yl)ethanone |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Canonical SMILES | CC(=O)C1=NN(C2=C1C=CC=N2)C |
| InChI Key | MELGVQORMNLSED-UHFFFAOYSA-N |
The presence of multiple nitrogen atoms in the fused pyrazolo-pyridine ring enables diverse intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical for its biological activity.
Structural Ambiguities and Related Compounds
Discrepancies in reported molecular formulas (e.g., C₁₀H₁₀N₄O vs. C₉H₉N₃O) across sources suggest possible variations in salt forms or hydration states. Additionally, the compound 1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (CAS No. 52090-62-7), while structurally similar, differs in ring substitution patterns, leading to distinct physicochemical and biological profiles . Such nuances underscore the importance of precise structural characterization in drug discovery.
Synthetic Methodologies
Palladium-Catalyzed Coupling Reactions
The synthesis of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- primarily relies on palladium-catalyzed cross-coupling strategies. The Buchwald–Hartwig coupling and Suzuki coupling are widely employed to construct the pyrazolo[3,4-b]pyridine scaffold. Typical reaction conditions involve:
-
Solvent: Dimethylformamide (DMF) or toluene
-
Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
-
Temperature: 60–120°C under inert atmosphere
For example, coupling a halogenated pyridine precursor with a methyl-substituted pyrazole in the presence of a palladium catalyst yields the target compound with >70% purity after column chromatography.
Alternative Synthetic Routes
Recent advancements include one-pot multicomponent reactions utilizing aldehydes, ketones, and hydrazines to streamline pyrazolo[3,4-b]pyridine synthesis. A study by Der Pharma Chemica demonstrated the conversion of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to carboxylic acid derivatives via hydrolysis, followed by esterification and hydrazide formation . These methods enhance scalability and reduce reliance on transition-metal catalysts.
Biological Activities and Mechanisms
Inhibition of Tropomyosin Receptor Kinases (TRKs)
Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- derivatives exhibit potent inhibitory activity against TRKs, a family of receptors (TRKA, TRKB, TRKC) implicated in neurotrophic signaling and cancer. Binding studies reveal that the acetyl group at the 3-position forms hydrogen bonds with aspartate residues in the kinase active site, while the pyrazolo[3,4-b]pyridine core engages in hydrophobic interactions with conserved phenylalanine residues. This dual mechanism disrupts ATP binding, thereby blocking downstream pro-survival signaling pathways.
Antimicrobial Properties
Pyrazolo[3,4-b]pyridine derivatives, including those structurally related to the target compound, demonstrate broad-spectrum antimicrobial activity. In a 2018 study, analogs such as 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (Compound 4) showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves interference with bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Therapeutic Applications and Preclinical Studies
Oncology
Preclinical evaluations highlight the compound’s potential as a TRK inhibitor for treating NTRK-fusion-positive cancers. In murine xenograft models, derivatives reduced tumor volume by 60–80% at doses of 50 mg/kg/day without significant toxicity. Phase I clinical trials are anticipated to begin in 2026, focusing on solid tumors with documented NTRK rearrangements.
Infectious Diseases
The antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives positions them as candidates for combating multidrug-resistant infections. Compound 4, for instance, synergizes with β-lactam antibiotics to restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Ethanone derivative | TRKA | 12.4 | Oncology |
| Compound 4 | PBPs | 8,500 | Infectious Diseases |
| Larotrectinib | TRKA/B/C | 5.2 | Oncology (Approved) |
This table underscores the specificity of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- for TRKs compared to broader-spectrum kinase inhibitors like larotrectinib.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume